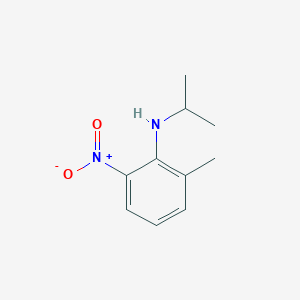

N-Isopropyl-2-methyl-6-nitroaniline

Description

Contextualization within Nitroaniline Chemistry

Nitroanilines are a class of organic compounds characterized by an aniline (B41778) ring substituted with one or more nitro groups. The position of the nitro group relative to the amino group significantly influences the compound's chemical properties. In the case of ortho-nitroanilines, such as N-Isopropyl-2-methyl-6-nitroaniline, a key feature is the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group and one of the oxygen atoms of the adjacent nitro group. cdnsciencepub.comcdnsciencepub.comscispace.com This interaction creates a stable six-membered chelate ring, which can affect the molecule's conformation, reactivity, and spectroscopic properties. scispace.com Studies on various 2-nitroaniline (B44862) derivatives have shown that this intramolecular hydrogen bond is quite strong and can persist even in polar solvents. cdnsciencepub.comcdnsciencepub.com

Significance in Contemporary Organic Synthesis and Chemical Science

N-substituted nitroanilines, including this compound, are valuable intermediates in organic synthesis. They serve as precursors for the creation of a variety of more complex molecules. For instance, the reduction of the nitro group to an amine is a common transformation that opens up pathways to synthesize heterocyclic compounds like benzimidazoles and phenazines. researchgate.netacs.org

The structural motifs present in N-substituted nitroanilines are of interest in medicinal chemistry. Related compounds, such as 4-chloro-N-isopropyl-2-nitroaniline, have been investigated for potential biological activities, including antimicrobial and anticancer effects. ontosight.ai Furthermore, certain N-substituted nitroaniline derivatives have been explored as precursors for agents that can release nitric oxide, a molecule with diverse physiological roles. nih.gov The application of this compound as a medical intermediate highlights its potential in the pharmaceutical field. lookchem.com

Overview of Prior Research on N-Substituted Nitroanilines

Research into N-substituted nitroanilines has covered various aspects of their synthesis and reactivity. Several methods have been developed for the synthesis of N-substituted-2-nitroanilines. One notable method involves the reaction of 2-chloronitrobenzene with various amines in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which proceeds via a nucleophilic aromatic substitution mechanism. researchgate.net Another approach mentioned for the synthesis of the target compound involves the reaction of 2-bromo-3-nitrotoluene (B170676) with isopropylamine. chemicalbook.com

Investigations into the properties of N-alkyl-substituted o-nitroanilines have provided insights into their molecular behavior. Solvatochromism studies have been used to understand the strong intramolecular hydrogen bonding present in these molecules. cdnsciencepub.comcdnsciencepub.com The cyclization of N-substituted nitroanilines is another area of active research, leading to the formation of heterocyclic systems. For example, base-mediated cyclization of o-nitroanilines can yield benzimidazole (B57391) N-oxides. researchgate.net Additionally, nonsymmetrically substituted 2-nitroanilines are key starting materials in the regioselective synthesis of phenazine (B1670421) derivatives through methods like Buchwald–Hartwig amination followed by cyclization. acs.org

Table 2: Summary of Research Areas for N-Substituted Nitroanilines

| Research Area | Description | Key Findings |

|---|---|---|

| Synthesis | Development of methods for N-alkylation and N-arylation of nitroanilines. | Nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions are effective. acs.orgresearchgate.net |

| Structural Studies | Investigation of intramolecular interactions and their effects on molecular structure. | Strong intramolecular hydrogen bonding is a common feature in N-alkyl-o-nitroanilines. cdnsciencepub.comcdnsciencepub.comscispace.com |

| Reactivity | Exploration of the chemical transformations of N-substituted nitroanilines. | They are versatile precursors for heterocyclic compounds like benzimidazoles and phenazines. researchgate.netacs.org |

| Applications | Use as intermediates in the synthesis of functional molecules. | Potential applications in medicinal chemistry and materials science. ontosight.ainih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)11-10-8(3)5-4-6-9(10)12(13)14/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVYJMCXKCUHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for N Isopropyl 2 Methyl 6 Nitroaniline

Direct N-Alkylation Approaches

Direct N-alkylation focuses on adding the isopropyl group to the nitrogen atom of 2-methyl-6-nitroaniline (B18888). This is a highly atom-economical approach, with reductive amination being one of the most effective methods. wikipedia.org

The N-alkylation of aniline (B41778) derivatives is a fundamental transformation in organic chemistry, often accomplished via a "borrowing hydrogen" or "hydrogen autotransfer" strategy, or through reductive amination. wikipedia.orgnih.gov In these processes, a catalyst temporarily removes hydrogen from an alcohol to form an aldehyde or ketone in situ, which then condenses with the amine to form an imine. This imine is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. nih.gov

Reductive amination is a widely used method for forming C-N bonds and can be catalyzed by a variety of transition metals, including palladium, ruthenium, and iridium. organic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov The reaction is highly versatile and can tolerate a wide array of functional groups, including nitro groups, making it suitable for the synthesis of N-Isopropyl-2-methyl-6-nitroaniline. organic-chemistry.orgorganic-chemistry.org For instance, palladium-on-carbon (Pd/C) is a common and effective catalyst for the reductive mono-N-alkylation of anilines and nitroarenes using aldehydes in the presence of a hydrogen donor like ammonium (B1175870) formate (B1220265). researchgate.net Similarly, manganese pincer complexes have been shown to be efficient catalysts for the N-alkylation of various anilines with alcohols. nih.gov

| Catalyst System | Description | Relevant Functional Group Tolerance |

| Palladium (e.g., Pd/C) | A heterogeneous catalyst widely used for hydrogenations and reductive aminations. Often used with a hydrogen source like H₂ gas or a transfer agent like ammonium formate. researchgate.net | Tolerates nitro groups, esters, and halides, making it highly suitable for this synthesis. researchgate.net |

| Ruthenium (e.g., [RuCl₂(p-cymene)]₂) | A homogeneous catalyst effective for the reductive amination of aldehydes with anilines. It is known for its high chemoselectivity. organic-chemistry.orgorganic-chemistry.org | Shows excellent tolerance for functional groups such as NO₂, CN, and CO₂Me. organic-chemistry.orgorganic-chemistry.org |

| Iridium (e.g., NHC–Ir(III) complexes) | Homogeneous catalysts that are highly efficient for N-alkylation of amines with alcohols via the borrowing hydrogen methodology. nih.govresearchgate.net | Effective for alkylating anilines containing both electron-withdrawing (like NO₂) and electron-donating groups. nih.gov |

| Manganese (e.g., Mn-PNP pincer complexes) | An earth-abundant, non-noble metal catalyst that selectively catalyzes N-alkylation of amines with alcohols under mild conditions. nih.gov | Tolerates a variety of functional groups including halides, olefins, and heteroaromatics. nih.gov |

To introduce the isopropyl group specifically, reductive amination is typically performed using acetone (B3395972) (a ketone) as the isopropyl source. The aniline derivative, 2-methyl-6-nitroaniline, reacts with acetone under slightly acidic conditions to form an intermediate iminium ion, which is then reduced. youtube.com

A key component of this reaction is the choice of reducing agent, which must be capable of reducing the C=N double bond of the imine/iminium ion without reducing the nitro group or the aromatic ring. Mild reducing agents are preferred for this one-pot procedure. youtube.com

| Reagent System | Reducing Agent | Typical Solvent | Temperature | Key Features |

| Catalytic Hydrogenation | H₂ gas | Methanol, Ethanol (B145695) | Room Temp. to 80°C | Requires a hydrogenation catalyst (e.g., Pd/C, Pt/C) and careful control of pressure and temperature to maintain selectivity. patsnap.comgoogle.com |

| Borohydride (B1222165) Reagents | Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Room Temperature | A mild and selective reducing agent that is stable in weakly acidic conditions, ideal for one-pot reductive aminations. It does not readily reduce ketones or aldehydes at this pH. youtube.com |

| Borohydride Reagents | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature | A general, mild, and selective reducing agent for reductive amination that is less toxic than its cyano counterpart. organic-chemistry.org |

| Transfer Hydrogenation | Ammonium formate (HCOONH₄) | Methanol/Water | Room Temperature | Acts as an in situ hydrogen donor in the presence of a catalyst like Pd/C, avoiding the need for high-pressure hydrogen gas. researchgate.net |

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound focuses primarily on the N-alkylation step to maximize the yield of the desired mono-alkylated secondary amine and minimize the formation of byproducts, such as the tertiary amine from over-alkylation.

Several factors can be adjusted to improve the reaction's outcome:

Catalyst: The choice of catalyst and its loading percentage are critical. For example, in borrowing hydrogen reactions, iridium and ruthenium complexes often show high activity at low catalyst loadings (e.g., 0.1–1.0 mol%). nih.govresearchgate.net For reductive aminations, heterogeneous catalysts like Pd/C offer ease of separation and recyclability. researchgate.net

Reagents and Stoichiometry: The molar ratio of the aniline to the carbonyl compound (acetone) and the reducing agent can influence selectivity. Using a slight excess of the carbonyl compound and reducing agent can drive the reaction to completion, but a large excess may lead to side reactions.

Solvent and Temperature: The reaction medium can affect catalyst activity and solubility of reagents. fudan.edu.cn Solvents like methanol, ethanol, or toluene (B28343) are commonly used. nih.gov Temperature also plays a key role; while higher temperatures can increase reaction rates, they may also decrease selectivity. Many modern catalytic systems are designed to operate at milder temperatures (e.g., 80–120 °C or even room temperature). nih.govresearchgate.net

Base: In many borrowing hydrogen catalytic cycles, a base (e.g., potassium tert-butoxide) is required as a co-catalyst to facilitate the deprotonation of the alcohol. nih.gov

| Parameter | Objective | Example of Adjustment | Expected Outcome |

| Catalyst Loading | Maximize efficiency, minimize cost | Decrease catalyst (e.g., Mn-PNP) loading from 2 mol% to 1 mol%. nih.gov | Maintain high conversion while reducing catalyst consumption. |

| Temperature | Balance reaction rate and selectivity | Lowering the reaction temperature from 120°C to 80°C. nih.gov | Increased selectivity for the mono-alkylated product by suppressing over-alkylation. |

| Solvent Choice | Improve catalyst performance and reactant solubility | Screening solvents like toluene, dioxane, and xylene. nih.gov | Identification of the optimal medium for the highest yield; toluene is often effective. nih.gov |

| Reactant Ratio | Prevent over-alkylation | Use a 1:1.2 molar ratio of aniline to alcohol/aldehyde. nih.gov | Favor formation of the secondary amine over the tertiary amine. |

| Reducing Agent | Ensure chemoselectivity | Use NaBH₃CN instead of H₂/Pd/C. youtube.com | Selective reduction of the imine intermediate without affecting the nitro group. |

Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. While specific green synthetic routes for this exact compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its plausible synthetic pathways. A likely route for the synthesis of this compound is the N-alkylation of 2-methyl-6-nitroaniline. The application of green chemistry principles to this transformation focuses on several key areas, including the use of catalysts, alternative alkylating agents, and environmentally benign reaction conditions.

One of the core tenets of green chemistry is the use of catalytic reactions to improve efficiency and reduce waste. In the context of N-alkylation of anilines, the development of non-precious metal catalysts is a significant area of research. rsc.orgresearchgate.netsci-hub.se Catalysts based on earth-abundant metals like cobalt, nickel, and tungsten are being explored as alternatives to more expensive and less sustainable precious metal catalysts. researchgate.netsci-hub.se These catalysts can facilitate the N-alkylation of anilines with alcohols, which are considered greener alkylating agents than traditional alkyl halides. rsc.org The use of alcohols as alkylating agents is advantageous as it produces water as the primary byproduct, leading to a higher atom economy. rsc.org

Another green approach to the synthesis of N-alkylated anilines is through the reductive N-alkylation of nitroarenes. This one-pot reaction combines the reduction of a nitro group to an amine with the subsequent N-alkylation using a carbonyl compound as the alkyl source. nih.gov This method is considered green as it reduces the number of synthetic steps and purification stages, thereby minimizing waste generation. nih.gov

The choice of solvent is another critical factor in green chemistry. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives. For the nitration step in the synthesis of the precursor 2-methyl-6-nitroaniline, greener alternatives to the conventional mixed acid (HNO3/H2SO4) method are being investigated. These include the use of dinitrogen pentoxide (DNP) in liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE), which significantly reduces acidic waste. nih.gov Organocatalytic methods, such as the oxidation of anilines to nitro compounds using hydrogen peroxide, also offer a greener route by avoiding harsh acidic conditions. rsc.org Furthermore, carrying out nitration without sulfuric acid, by using alternative activating agents or reaction media, is a key area of development. aiche.org

The table below summarizes some green chemistry approaches applicable to the key reaction steps in the potential synthesis of this compound.

| Reaction Step | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| N-Isopropylation | Use of isopropyl halides | Catalytic N-alkylation with isopropanol (B130326) using non-precious metal catalysts (e.g., Co, Ni, W). rsc.orgresearchgate.netsci-hub.se | Use of a renewable and less toxic alkylating agent; water as the main byproduct; higher atom economy. |

| Reductive amination of 2-methyl-6-nitroaniline with acetone. nih.gov | One-pot reaction, reducing steps and waste. | ||

| Nitration (of precursor) | Mixed acid (HNO3/H2SO4) | Nitration with dinitrogen pentoxide (DNP) in liquefied 1,1,1,2-tetrafluoroethane (TFE). nih.gov | Reduction of acidic waste. |

| Organocatalytic oxidation of the corresponding aniline with H2O2. rsc.org | Avoids the use of strong, corrosive acids. | ||

| Nitration in microreactors. acs.org | Enhanced safety and control over the reaction. |

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally responsible manufacturing processes. While the direct synthesis of this compound under green conditions may not be explicitly detailed, the broader advancements in green organic synthesis provide a clear roadmap for developing such a process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

While specific experimental ¹H NMR data for N-Isopropyl-2-methyl-6-nitroaniline is not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of structurally related compounds such as substituted anilines and nitroaromatics. rsc.orgrsc.orgbeilstein-journals.org The spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, the isopropyl group's methine and methyl protons, and the methyl group attached to the aromatic ring.

The aromatic region is expected to exhibit complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The isopropyl group should present as a septet for the CH proton and a doublet for the two equivalent methyl groups. The methyl group on the ring will appear as a singlet, and the N-H proton will likely be a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Multiplet (m) | 7-9 |

| NH | 3.5 - 5.0 | Broad Singlet (br s) | N/A |

| Isopropyl-CH | 3.5 - 4.5 | Septet (sept) | 6-7 |

| Ring-CH₃ | 2.0 - 2.5 | Singlet (s) | N/A |

Note: The predicted values are based on analogous compounds and may vary from experimental data.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom in the aromatic ring, the isopropyl group, and the methyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

Based on data from similar substituted anilines, the carbon attached to the nitro group (C6) and the carbon bearing the amino group (C1) would be significantly affected. rsc.orgoup.comacs.org The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-NH | 140 - 150 |

| Aromatic C-CH₃ | 125 - 135 |

| Other Aromatic C | 115 - 130 |

| Isopropyl-CH | 45 - 55 |

| Ring-CH₃ | 15 - 25 |

Note: The predicted values are based on analogous compounds and may vary from experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is typically observed in the range of 3300-3500 cm⁻¹. The presence of the nitro group (NO₂) will be indicated by strong asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and methyl groups will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will cause several bands in the 1450-1600 cm⁻¹ region. researchgate.netnist.govresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

Note: The expected values are based on typical ranges for these functional groups.

Raman spectroscopy provides complementary information to FT-IR. For this compound, it would be particularly useful for observing the symmetric stretching vibration of the nitro group, which is often strong and well-defined in the Raman spectrum. researchgate.net The aromatic ring vibrations, especially the ring breathing mode, also tend to give rise to strong Raman signals. researchgate.netanalyzeiq.com This technique can be a powerful tool for confirming the presence and substitution pattern of the aromatic ring and the nitro group. The analysis of Raman spectra of various nitroaniline isomers has shown distinct patterns that can aid in structural elucidation. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Various ionization and analysis methods are employed to obtain a complete picture of the molecule's behavior in the gas phase.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. In the analysis of this compound, ESI-MS is crucial for accurately determining the molecular weight. The process involves dissolving the compound in a suitable solvent and spraying it into the mass spectrometer, where droplets evaporate, and charged ions are generated. nih.gov

Typically, in positive ion mode, the protonated molecule [M+H]⁺ is observed. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is approximately 194.11 g/mol . Therefore, the ESI-MS spectrum would show a prominent peak at an m/z (mass-to-charge ratio) of 195.12. Tandem mass spectrometry (MS/MS) experiments can be performed by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pathways. iastate.eduresearchgate.net This provides valuable structural information by revealing characteristic losses of neutral fragments.

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 195.12 | Protonated molecular ion |

This table summarizes the primary ion expected in the ESI-MS spectrum of this compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. The sample is first vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI). gcms.czarcjournals.orgnemi.gov

Electron ionization is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, showing a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides detailed structural information. For instance, the loss of a methyl group (CH₃) or an isopropyl group (C₃H₇) from the molecular ion is a common fragmentation pathway for N-alkylated anilines. nist.govresearchgate.net The base peak in the spectrum, corresponding to the most stable fragment ion, is also a key identifier.

| Technique | Ionization Method | Key Information Obtained |

| GC-MS | Electron Ionization (EI) | Retention time, molecular ion peak, fragmentation pattern |

This table outlines the application of GC-MS in the analysis of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. beilstein-journals.orgnih.gov Instead of providing an integer mass, HRMS can measure the mass to several decimal places. This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₄N₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 195.1128. An HRMS measurement that yields a value very close to this, typically within a few parts per million (ppm), confirms the elemental composition of the compound. This level of accuracy is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Calculated Exact Mass [M+H]⁺ | 195.1128 |

This table presents the elemental composition and calculated exact mass for the protonated form of this compound.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption corresponds to electronic transitions within the molecule, providing information about the electronic structure and conjugation.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions. The presence of the nitro group (a chromophore) and the aniline (B41778) moiety, which are in conjugation, results in characteristic absorption maxima (λ_max). cdnsciencepub.com The position and intensity of these bands are sensitive to the solvent polarity. In a typical analysis, the spectrum is recorded in a solvent like ethanol (B145695) or methanol. The λ_max values and corresponding molar absorptivity (ε) are key parameters obtained from the spectrum. For nitroaniline derivatives, absorption bands are typically observed in the range of 250-450 nm. researchgate.net

| Solvent | λ_max (nm) | Transition Type |

| Ethanol | ~280-320 | π → π |

| Ethanol | ~380-420 | n → π |

This table provides typical UV-Vis absorption data for nitroaniline derivatives in ethanol, which would be similar for this compound.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis provides empirical formula data that can be compared with the theoretical composition calculated from the proposed molecular formula. mdpi.com

For this compound (C₁₀H₁₄N₂O₂), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (194.23 g/mol ). The experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental makeup of the synthesized compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 61.84 | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 7.27 | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 14.42 | Typically within ±0.4% of theoretical |

| Oxygen (O) | 16.47 | Typically within ±0.4% of theoretical |

This table compares the theoretical and expected experimental elemental analysis data for this compound.

Crystallographic and Morphological Investigations

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional structure of crystalline materials at an atomic level. uol.deunimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

In the case of N-Isopropyl-2-methyl-6-nitroaniline, SC-XRD studies would reveal the specific spatial orientation of the isopropyl, methyl, and nitro groups attached to the aniline (B41778) ring. This information is crucial for understanding the molecule's conformation and how it packs in the solid state. The analysis typically provides data on the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal's symmetry and repeating structural unit.

For instance, a related compound, dibenzyl-(2-methyl-4-nitro-phenyl)-amine (DMNPA), was found to crystallize in the monoclinic crystal system with the centrosymmetric space group C2/c. researchgate.net Similarly, detailed SC-XRD analysis of this compound would provide comparable crystallographic data, which is essential for structure-property relationship studies.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description |

| Crystal System | The crystal system describes the symmetry of the crystal lattice. Common systems include cubic, tetragonal, orthorhombic, monoclinic, triclinic, hexagonal, and rhombohedral. |

| Space Group | The space group provides a complete description of the symmetry of the crystal, including translational and rotational symmetry elements. |

| a, b, c (Å) | These are the lengths of the unit cell edges. |

| α, β, γ (°) | These are the angles between the unit cell edges. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | The calculated density of the crystal based on the crystallographic data. |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is employed to analyze the crystallinity and phase purity of a bulk sample. researchgate.netresearchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For this compound, a PXRD analysis would confirm whether the synthesized bulk material consists of a single crystalline phase or a mixture of different polymorphs or impurities. The experimental PXRD pattern can be compared with a pattern simulated from the single-crystal X-ray diffraction data to verify the structural homogeneity of the bulk sample. For example, in the study of related nitroaniline derivatives, PXRD was used to confirm the identity of pure solid phases in a ternary system. researchgate.net

Microscopic Techniques for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface of a sample. rsc.org It provides detailed information about the sample's morphology, including the shape, size, and surface texture of the crystals. For this compound, SEM images would reveal the external crystal habit, which is a direct consequence of the internal crystal structure and the conditions under which the crystals were grown.

Energy-Dispersive X-ray Analysis (EDAX), often coupled with SEM, is a technique used for elemental analysis. csic.esnih.gov By bombarding the sample with an electron beam, characteristic X-rays are emitted from the atoms present in the sample. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the material. An EDAX analysis of this compound would confirm the presence and relative abundance of carbon, nitrogen, and oxygen, consistent with its molecular formula.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

No specific DFT studies on N-Isopropyl-2-methyl-6-nitroaniline are available in the reviewed literature. Such calculations would be essential to understand its electronic structure and properties.

Detailed optimized geometry parameters (bond lengths, bond angles, and dihedral angles) and conformational analysis for this compound have not been reported. This analysis would typically involve identifying the ground state conformation by exploring the potential energy surface, considering the rotation around the N-isopropyl and aryl-nitro bonds.

A theoretical vibrational analysis of this compound, which would help in assigning experimental infrared and Raman spectral bands to specific molecular vibrations, has not been published.

Theoretical predictions for ¹H and ¹³C NMR chemical shifts and UV-Vis absorption maxima (λmax) for this compound are not available. These predictions, when correlated with experimental data, are crucial for structural confirmation.

Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap for this compound, is not present in the available literature. This analysis is fundamental for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This analysis would be valuable for identifying the electrophilic and nucleophilic sites on the molecule, thereby predicting its reactive behavior.

Analysis of Global and Local Chemical Reactivity Descriptors

There are no reported studies calculating the global and local chemical reactivity descriptors (such as chemical hardness, softness, electronegativity, and electrophilicity index) for this compound. These descriptors provide quantitative insights into the molecule's reactivity.

Reaction Mechanisms and Mechanistic Studies

Elucidation of N-Alkylation Reaction Mechanisms

The formation of N-Isopropyl-2-methyl-6-nitroaniline involves the N-alkylation of 2-methyl-6-nitroaniline (B18888). This transformation is a specific example of the broader class of N-alkylation reactions of anilines, which can proceed through several mechanistic pathways depending on the reagents and catalysts employed. acsgcipr.org Typically, these reactions involve the reaction of an amine with an activated alkane, such as an alkyl halide or sulfonate, via an S_N_2 mechanism. acsgcipr.org However, greener and more atom-economical methods using alcohols as alkylating agents have been developed, proceeding via "borrowing hydrogen" or "hydrogen autotransfer" mechanisms catalyzed by transition metals. researchgate.netrsc.org

In the context of synthesizing this compound, this would involve the reaction of 2-methyl-6-nitroaniline with an isopropylating agent like 2-propanol or isopropyl halide. The traditional synthesis of the related compound 2-methyl-6-isopropylaniline utilizes o-toluidine (B26562) and propylene (B89431) with an aluminum trichloride (B1173362) catalyst, proceeding via a Friedel-Crafts alkylation mechanism. google.com

Catalysts are pivotal in facilitating the N-alkylation of anilines with alcohols, which are generally less reactive than alkyl halides. Transition metal complexes, particularly those of ruthenium (Ru) and iridium (Ir), are highly effective. rsc.orgacs.org The widely accepted "borrowing hydrogen" mechanism involves several key steps:

Dehydrogenation: The metal catalyst abstracts hydrogen from the alcohol (e.g., 2-propanol) to form a metal-hydride species and a ketone (acetone). nih.gov

Condensation: The aniline (B41778) derivative reacts with the in-situ generated ketone to form an imine or enamine intermediate.

Hydrogenation: The metal-hydride species then transfers the hydrogen back to the imine intermediate, resulting in the N-alkylated aniline and regenerating the catalyst. researchgate.netnih.gov

During the Ir(III)-NHC-catalyzed N-alkylation of aniline with benzyl (B1604629) alcohol, the formation of an Ir-hydride species was observed via ¹H NMR monitoring, supporting this pathway. acs.orgnih.gov

Alternatively, solid acid catalysts like niobium oxide (Nb₂O₅) can promote N-alkylation via a different mechanism. sioc-journal.cn Studies using benzyl alcohol and aniline have shown that the reaction likely proceeds through an S_N_1 pathway. This involves the activation of the alcohol's C-O bond by the catalyst to form a carbocation intermediate, which is then attacked by the nucleophilic amine. sioc-journal.cn The stability of this carbocation is crucial, and the reaction is favored in polar solvents. sioc-journal.cn

| Catalyst | Alkylating Agent | Substrate | Mechanism Type | Reference |

|---|---|---|---|---|

| Nitrile-Substituted NHC–Ir(III) | Benzyl Alcohol | Aniline Derivatives | Borrowing Hydrogen | acs.orgnih.gov |

| Niobium Oxide (Nb₂O₅) | Benzyl Alcohol | Aniline | S_N_1 (Carbocation Intermediate) | sioc-journal.cn |

| Ruthenium (Ru) Complexes | Primary Alcohols | Aniline Derivatives | Borrowing Hydrogen | rsc.org |

| Ag/GO Nanocatalyst | Benzyl Alcohol | Aniline | Not specified | researchgate.net |

| Aluminum Chloride (AlCl₃) | Propylene | o-Toluidine | Friedel-Crafts Alkylation | google.com |

Kinetic studies provide insight into the rate-determining steps of these reactions. For the N-alkylation of benzyl alcohol with aniline over a niobium oxide catalyst, the reaction was found to have a kinetic order of 1.04 for benzyl alcohol and 0.008 for aniline, indicating that the reaction rate is predominantly governed by the alcohol concentration, consistent with an S_N_1 mechanism where carbocation formation is the slow step. sioc-journal.cn

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Order (Benzyl Alcohol) | 1.04 | 180 ℃, 1 MPa N₂, Toluene (B28343) | sioc-journal.cn |

| Reaction Order (Aniline) | 0.008 |

Thermodynamic data for the starting material, 2-methyl-6-nitroaniline, has been studied, including its solubility in various organic solvents and its enthalpy of fusion and vaporization. chemeo.com Such data is fundamental for optimizing reaction conditions, such as solvent choice and temperature, and for process design involving separation and purification. acs.orgresearchgate.net The thermodynamic properties of the products and intermediates, while not specifically reported for this compound, can be estimated to predict reaction equilibrium and direction based on the second law of thermodynamics. nih.gov

Nitro Group Reactivity and Transformations

The nitro group on the aromatic ring is a versatile functional group that dictates much of the compound's reactivity. It is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can also undergo various transformations, most notably reduction.

The reduction of aromatic nitro compounds is a well-established multistage process that can yield different products depending on the reagents and reaction conditions. orientjchem.orgwikipedia.org The typical reduction sequence proceeds as follows:

Nitro → Nitroso → Hydroxylamino → Amino

Complete reduction to the corresponding amino derivative, N-isopropyl-2-methyl-benzene-1,6-diamine, is the most common transformation. This can be achieved using a variety of methods:

Catalytic Hydrogenation: This method uses hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.org It is highly efficient but can sometimes be too powerful to stop at intermediate stages.

Metal-Acid Reductions: Classic examples include using iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgclockss.org

Sulfide (B99878) Reductions (Zinin Reduction): Reagents like sodium sulfide (Na₂S), ammonium (B1175870) polysulfide, or sodium hydrosulfite can be used, often for the selective reduction of one nitro group in a polynitro compound. wikipedia.orgstackexchange.com

Selective reduction to intermediate stages is more challenging but achievable. The formation of the corresponding N-arylhydroxylamine derivative can be accomplished using specific reagents such as zinc metal in aqueous ammonium chloride or with Raney nickel and hydrazine (B178648) at controlled low temperatures (0-10 °C). wikipedia.org The nitroso derivative is a transient intermediate that is typically difficult to isolate during reduction to the amine. orientjchem.org

| Reagent/System | Primary Product | Comments | Reference |

|---|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Ni | Amine | General and efficient method for complete reduction. | wikipedia.org |

| Fe, Sn, or Zn with HCl | Amine | Classic, widely used "dissolving metal" reduction. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Useful for selective reductions in some cases. | wikipedia.org |

| Zinc dust with NH₄Cl(aq) | Hydroxylamine | Conditions for selective partial reduction. | wikipedia.org |

| Sodium Sulfide (Na₂S) / H₂S | Amine | Used in the Zinin reduction, can be selective for one nitro group. | stackexchange.com |

Nucleophilic aromatic substitution (S_N_Ar) is a key reaction for nitro-activated aromatic rings. pressbooks.pub The mechanism typically involves a two-step addition-elimination process. A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubstrath.ac.uk In the second step, a leaving group is expelled, and the aromaticity of the ring is restored.

For a classic S_N_Ar reaction to occur, a good leaving group (like a halide) is typically required at a position ortho or para to the strong electron-withdrawing nitro group. pressbooks.pub this compound lacks such a leaving group. However, the concept of S_N_Ar can be extended to the substitution of a hydrogen atom, a process known as Vicarious Nucleophilic Substitution (VNS) or S_N_ArH. mdpi.comresearchgate.net

In this compound, the nitro group at C6 strongly activates the ortho (C5) and para (C3, relative to the nitro group's position on a toluidine backbone) positions for nucleophilic attack. The formation of a transient Meisenheimer complex is stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group. mdpi.com Steric hindrance from the adjacent methyl group (C2) and the bulky N-isopropylamino group (C1) would likely disfavor an attack at the C5 position. Therefore, nucleophilic attack is mechanistically plausible at the C3 and C5 positions of the benzene (B151609) ring.

Mechanistic Insights into Derivative Formation

Mechanistic understanding allows for the targeted synthesis of various derivatives from this compound. The primary routes for derivatization involve reactions at the nitro group or the subsequent amino group after reduction.

A significant pathway for creating complex derivatives involves the reduction of the nitro group to an amine, forming N¹-isopropyl-2-methylbenzene-1,6-diamine. Ortho-diamines are valuable precursors for the synthesis of heterocyclic compounds. For instance, the related compound 2,3-diaminotoluene (B30700) can undergo cyclization with reagents like thionylaniline to form a benzothiadiazole ring system. clockss.org Similarly, the diamine derived from this compound could be reacted with various reagents to form substituted benzimidazoles, quinoxalines, or other heterocycles.

Another mechanistic pathway for derivatization involves the reaction of substituted o-nitroanilines with secondary amines. For example, a study showed that certain cyclic carbamates of o-nitroanilines react with amines not through a direct S_N_2 ring-opening, but via a base-induced elimination to form a reactive azaquinodimethane intermediate. acs.org This intermediate then undergoes a conjugate addition with the amine to yield a new substituted o-nitroaniline. acs.org This mechanism provides a potential route to further modify the substituents on the amino nitrogen or the aromatic ring under specific conditions.

Synthesis and Characterization of Derivatives and Analogues

N-Acylated Derivatives of N-Isopropyl-2-methyl-6-nitroaniline

The amino group of this compound can be readily acylated to form N-acylated derivatives. This transformation is typically achieved by reacting the parent aniline (B41778) with an acylating agent, such as an acid anhydride (B1165640) or an acid chloride, often in the presence of a base. google.comrsc.org The general reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent.

The synthesis of N-acylnitroaniline derivatives can be carried out using an acyl anhydride or acyl halide. google.com The reaction is often performed in the presence of an alkali metal compound or an alkaline earth metal compound. google.com The choice of acylating agent allows for the introduction of a wide range of acyl groups, including alkyl and aryl functionalities, which may themselves be substituted. google.com For instance, N-tert-butoxycarbonylnitroaniline derivatives can be prepared, which are valuable intermediates in organic synthesis. google.com

A common method for the synthesis of 2-methyl-6-nitroaniline (B18888), a related compound, involves the N-acylation of 2-toluidine with acetic acid, followed by nitration. researchgate.net This two-step process allows for better control of the reaction conditions, particularly during the nitration step. researchgate.netenergetic-materials.org.cn

Table 1: Examples of Acylating Agents for N-Acylation

| Acylating Agent | Type | Resulting Acyl Group |

| Acetic Anhydride | Anhydride | Acetyl |

| Benzoyl Chloride | Halide | Benzoyl |

| Di-tert-butyl dicarbonate | Anhydride | tert-Butoxycarbonyl (Boc) |

Reduction Products of the Nitro Group: N-Isopropyl-2-methylbenzene-1,6-diamine.rsc.orgrsc.orgwikipedia.org

The nitro group of this compound is susceptible to reduction, leading to the formation of the corresponding diamine, N-Isopropyl-2-methylbenzene-1,6-diamine. rsc.orgrsc.orgwikipedia.org The reduction of aromatic nitro compounds is a well-established and widely used transformation in organic chemistry. wikipedia.org

A variety of reducing agents and methods can be employed for this purpose. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common and efficient method. wikipedia.org Chemical reducing agents like iron in acidic media, sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride are also effective. wikipedia.org The choice of reducing agent can sometimes be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For instance, certain methods allow for the selective reduction of a nitro group in the presence of ketones, nitriles, and esters. organic-chemistry.org

The successful synthesis of N,N'-bis-(2-isopropylphenyl)-3,3'-dimethylpentane-2,4-diamine has been reported, which is a structurally related diamine. rsc.org

Subsequent Cyclization Reactions of the Diamine.rsc.orgrsc.orgwikipedia.org

The resulting N-Isopropyl-2-methylbenzene-1,6-diamine, with its two adjacent amino groups, is a valuable precursor for the synthesis of heterocyclic compounds through cyclization reactions. rsc.orgrsc.orgwikipedia.org These reactions often involve condensation with a suitable bifunctional electrophile.

For example, diamines can react with diketones or their equivalents to form diazepine (B8756704) or related seven-membered heterocyclic rings. The specific outcome of the cyclization reaction depends on the nature of the cyclizing agent and the reaction conditions. The formation of a 1,3,2-diazaborinane (B173148) ring system has been documented from a related diamine, which was found to be stable to hydrolysis. rsc.org

Metal Complexation Studies with this compound as a Ligand

This compound, with its potential donor atoms (the nitrogen of the amino group and the oxygen atoms of the nitro group), can act as a ligand in the formation of metal complexes. researchgate.net The coordination chemistry of nitroanilines and their derivatives has been a subject of interest.

Coordination Chemistry and Proposed Geometries of Complexes.researchgate.netchemeo.com

The coordination of this compound to a metal center can occur through one or more of its donor sites. The specific coordination mode will depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

In related systems, transition metal complexes of quinoline-2(1H)-one derivatives, which also contain nitrogen and oxygen donor atoms, have been synthesized and characterized. researchgate.net In these complexes, the ligand was found to coordinate to the metal ion through the nitrogen and oxygen atoms. researchgate.net X-ray diffraction studies on similar complexes have been used to determine their solid-state structures and the coordination geometry around the metal center. orientjchem.org For instance, nickel(II) complexes with s-triazine/hydrazine (B178648) type ligands have been shown to exhibit distorted octahedral geometries. mdpi.com

Spectroscopic and Magnetic Characterization of Complexes.researchgate.netchemeo.com

The synthesized metal complexes can be characterized by a variety of spectroscopic and magnetic techniques to elucidate their structure and bonding. researchgate.netchemeo.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. Changes in the vibrational frequencies of the amino and nitro groups upon complexation can provide evidence for their involvement in bonding to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide information about the structure of the ligand in the complex and can be used to study the solution behavior of the complexes. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion and charge transfer bands, which are related to the geometry of the complex. orientjchem.org

Magnetic Susceptibility Measurements: Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal ion and can help to infer its oxidation state and coordination geometry. nih.gov

Table 2: Characterization Techniques for Metal Complexes

| Technique | Information Obtained |

| Infrared Spectroscopy | Ligand coordination mode |

| UV-Visible Spectroscopy | Electronic transitions and geometry |

| Magnetic Susceptibility | Magnetic moment and electronic structure |

| X-ray Crystallography | Precise molecular structure and geometry |

Schiff Base Derivatives Involving the Amino Group.researchgate.netnih.gov

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff base derivatives. researchgate.netnih.gov Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) group, are a versatile class of compounds with a wide range of applications. jocpr.com

The synthesis of Schiff bases is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with acid catalysis. jocpr.com A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of Schiff base derivatives. For example, Schiff bases have been synthesized from 2-aminopyridine (B139424) and various substituted pyrazole-4-carbaldehydes. jocpr.com Similarly, the reaction of 4-methyl-2-nitroaniline (B134579) with salicylaldehyde (B1680747) and 5-bromoisatin (B120047) has been reported to yield the corresponding Schiff base ligands. orientjchem.org

Separation and Purification Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for both the analytical assessment of purity and the preparative isolation of N-Isopropyl-2-methyl-6-nitroaniline.

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for these purposes. A common approach involves using a reversed-phase C18 column, which separates compounds based on their relative hydrophobicity. For instance, a method for analyzing 2-methyl-6-nitroaniline (B18888), a related compound, utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For mass spectrometry applications, formic acid can be substituted for phosphoric acid. sielc.com The detection is typically performed with a UV-Vis detector.

Gas Chromatography (GC) is another viable method, particularly for volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of this compound and its potential impurities.

For larger scale purification, column chromatography is a standard procedure. This technique involves a stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent) that moves the components of a mixture at different rates, allowing for their separation. The fractions collected are often analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Interactive Data Table: HPLC Method Parameters for a Related Compound

| Parameter | Value |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Application | Analytical and Preparative Separation |

| Alternative Modifier | Formic Acid (for MS compatibility) |

Solid-Liquid Equilibrium Studies for Isomer Separation

The synthesis of this compound can result in a mixture of isomers, such as 2-methyl-4-nitroaniline. researchgate.net The separation of these isomers is often challenging due to their similar physical properties. Solid-liquid equilibrium (SLE) data is fundamental to designing effective separation processes based on crystallization.

Studies on the solubility of related compounds, like 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline, in various organic solvents provide crucial insights. researchgate.netresearchgate.netresearchgate.net The solubility of these compounds is typically measured at different temperatures to construct solubility curves. researchgate.netresearchgate.net This data is essential for selecting a suitable solvent for fractional crystallization, a process that relies on the differences in solubility between the isomers.

For example, the solid-liquid phase equilibria for the ternary system of 2-methyl-4-nitroaniline, 2-methyl-6-nitroaniline, and ethyl acetate (B1210297) have been determined experimentally. researchgate.net Isothermal phase diagrams constructed from this data reveal the crystallization regions of each pure isomer, which is critical for optimizing the separation process. researchgate.net The solubility data can be correlated with thermodynamic models like the NRTL and Wilson models to predict the phase behavior and aid in the design of an industrial separation process. researchgate.net

Interactive Data Table: Solubility of 2-methyl-6-nitroaniline in Various Solvents

| Solvent | Mole Fraction Solubility Range (T = 278.15 to 313.15 K) |

| 1,4-Dioxane | 0.1799 to 0.3390 |

| Acetone (B3395972) | 0.1128 to 0.3010 |

| Ethyl Acetate | 0.08414 to 0.2654 |

| Acetonitrile | 0.04179 to 0.2027 |

| Toluene (B28343) | 0.02367 to 0.1104 |

| n-Propanol | 0.01080 to 0.04514 |

| Ethanol (B145695) | 0.01020 to 0.04202 |

| Isopropanol (B130326) | 0.008595 to 0.03763 |

| Methanol | 0.007391 to 0.03198 |

| Cyclohexane | 0.001027 to 0.005617 |

Source: researchgate.net

Crystallization and Recrystallization Optimization

Crystallization is a key technique for the purification of solid organic compounds like this compound. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize out, leaving impurities in the solution. mt.com

The selection of an appropriate solvent is a critical first step. mt.com An ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, maximizing the recovery of the pure product. mt.com The solvent should also be easily removable and not react with the compound. mt.com

Process parameters such as the cooling rate, level of supersaturation, and agitation are carefully controlled to optimize the crystal size, shape, and purity. A slower cooling rate generally favors the growth of larger, purer crystals.

Recrystallization is a subsequent purification step where the crystallized product is dissolved again in a fresh solvent and the crystallization process is repeated. This is particularly effective for removing occluded impurities. In some cases, techniques like cold crystallization, where a supercooled liquid or amorphous solid is induced to crystallize upon heating, may be observed and can be utilized in the purification strategy. acs.orgacs.org The optimization of these processes is crucial for achieving high-purity this compound.

Environmental Chemistry and Degradation Pathways

Microbial Degradation of Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, utilizing them as sources of carbon, nitrogen, and energy. nih.govscispace.com Degradation can occur under both aerobic and anaerobic conditions, often involving initial reductive or oxidative steps that target the nitro group or other substituents on the aromatic ring. plos.orgresearchgate.net

The microbial degradation of N-substituted nitroanilines often proceeds through a series of intermediate products before the aromatic ring is cleaved. The specific pathway can depend on the microorganism and the environmental conditions.

For N-alkylated nitroanilines, a common initial step is N-dealkylation. In the aerobic degradation of the related compound N-methyl-4-nitroaniline (MNA) by Pseudomonas sp. strain FK357, the proposed first step is N-demethylation, yielding 4-nitroaniline (B120555) (4-NA) and formaldehyde. plos.org This is followed by a series of oxidative reactions. A flavin-dependent monooxygenase hydroxylates the ring to release the nitro group as nitrite (B80452) (NO₂⁻), forming 4-aminophenol (B1666318) (4-AP). plos.org Subsequently, oxidative deamination of 4-aminophenol produces 1,2,4-benzenetriol (B23740) (BT), which is a common intermediate in the degradation of many nitrophenols and is susceptible to ring cleavage by dioxygenase enzymes. plos.org

Alternatively, some pathways initiate with the removal of the amino group. The degradation of 5-nitroanthranilic acid by Bradyrhizobium sp. strain JS329 begins with hydrolytic deamination to form 5-nitrosalicylic acid, which then undergoes ring fission before the nitro group is removed. asm.orgnih.gov

Based on these analogous pathways, the degradation of N-Isopropyl-2-methyl-6-nitroaniline could potentially generate the following intermediates:

Interactive Data Table: Potential Microbial Degradation Products of this compound

| Potential Intermediate | Precursor Step | Enzyme Type (Example) | Reference |

| 2-methyl-6-nitroaniline (B18888) | N-deisopropylation | Demethylase / Dealkylase | plos.org |

| 2-isopropylamino-3-methyl-p-benzoquinone | Monooxygenation / Denitration | Monooxygenase | plos.org |

| 1,2,4-Benzenetriol derivatives | Oxidative Deamination | Catechol Dioxygenase | plos.orgplos.org |

| Hydroxylamino derivatives | Nitroreduction | Nitroreductase | plos.orgresearchgate.netoup.com |

This table is based on degradation pathways of analogous compounds and represents hypothesized intermediates for this compound.

Nitroreductases are key flavoenzymes in the microbial transformation of nitroaromatic compounds. oup.comresearchgate.net They catalyze the reduction of the highly electrophilic nitro group, which is often the initial step in both anaerobic and some aerobic degradation pathways. This reduction makes the aromatic ring more susceptible to subsequent oxidative attack.

The general mechanism involves the transfer of electrons from a reduced pyridine (B92270) nucleotide cofactor, such as NADH or NADPH, to the nitroaromatic substrate. oup.com This process is mediated by a flavin prosthetic group, typically flavin mononucleotide (FMN). oup.com The reaction proceeds through a ping-pong bi-bi kinetic mechanism, where the enzyme cycles between oxidized and reduced states. ackerleylab.comnih.gov

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I Nitroreductases: These enzymes are oxygen-insensitive and catalyze the sequential two-electron reduction of the nitro group (NO₂) to a nitroso (NO) derivative, then to a hydroxylamino (NHOH) derivative, and finally to the corresponding amino (NH₂) compound. oup.com The hydroxylamino intermediate is often the final product of the enzymatic reaction. oup.com

Type II Nitroreductases: These are oxygen-sensitive enzymes that perform a single-electron transfer, generating a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, producing a superoxide (B77818) anion in a futile cycle.

Interactive Data Table: Characteristics of Bacterial Nitroreductases

| Characteristic | Type I Nitroreductase | Type II Nitroreductase | Reference |

| Oxygen Sensitivity | Insensitive | Sensitive | oup.com |

| Electron Transfer | Two-electron transfer (sequential) | Single-electron transfer | oup.com |

| Cofactor | NAD(P)H | NAD(P)H | oup.comackerleylab.com |

| Prosthetic Group | FMN | FMN/FAD | oup.com |

| Reaction Products | Nitroso, Hydroxylamino, Amino derivatives | Nitro anion radical | oup.comresearchgate.net |

| Kinetic Mechanism | Ping-pong bi-bi | --- | ackerleylab.comnih.gov |

Photodegradation Mechanisms under Environmental Conditions

In addition to microbial action, nitroaromatic compounds can be degraded in the environment through photochemical reactions, particularly in sunlit surface waters. This process, known as photocatalysis, typically involves a semiconductor material like titanium dioxide (TiO₂), which can be naturally present in aquatic systems.

The mechanism is initiated when the semiconductor absorbs UV radiation from sunlight. This excites an electron from the valence band to the conduction band, creating an electron-hole pair. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to generate highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide radical anions (O₂•⁻).

These powerful oxidizing agents can attack the nitroaromatic compound, leading to its degradation. Studies on p-nitroaniline show that photodegradation can lead to hydroxylation of the aromatic ring, deamination, and eventual ring cleavage. researchgate.netmdpi.com Intermediates identified during the photocatalytic degradation of p-nitroaniline include p-aminophenol, p-benzoquinone, and hydroquinone. researchgate.netmdpi.com Therefore, it is plausible that the photodegradation of this compound would proceed through a similar radical-mediated oxidation process.

Catalytic Reduction and Degradation Strategies in Environmental Contexts

For environmental remediation of water and soil contaminated with nitroaromatic compounds, various engineered strategies employing catalytic reduction have been developed. These methods aim to transform the toxic nitro compounds into less harmful and more biodegradable amino derivatives. nih.govrsc.org

A common approach involves the use of a chemical reducing agent, most frequently sodium borohydride (B1222165) (NaBH₄), in the presence of a metal catalyst. rsc.orgrsc.org The catalyst, often in the form of nanoparticles to maximize surface area and reactivity, facilitates the transfer of electrons from the borohydride to the nitro group.

During the reaction, both the nitroaromatic compound and the reducing agent adsorb onto the catalyst surface. rsc.org The metal nanoparticles, possessing a high surface potential, accelerate the electron transfer from the borohydride to the nitro group, resulting in its reduction to an amine. rsc.org A variety of metal and bimetallic catalysts have proven effective for this transformation.

Interactive Data Table: Examples of Catalytic Systems for Nitroaromatic Reduction

| Catalyst | Support/Matrix | Reducing Agent | Target Compound Example | Reference |

| Palladium (Pd) Nanoparticles | Polypyrrole-based Nanocomposite | Sodium Borohydride (NaBH₄) | Nitrobenzene | bohrium.com |

| Copper (Cu) | Polyoxometalate-based Melamine | Sodium Borohydride (NaBH₄) | 4-Nitrophenol | rsc.org |

| Iron Powder | None (bulk) | Iron (acts as reductant) | General Nitroaromatics | rsc.org |

| Palladium (Pd) | ZnAl-Layered Double Hydroxide/rGO | Hydrogen (H₂) | Substituted Nitroaromatics | bohrium.com |

These catalytic methods are advantageous due to their high efficiency and operation under ambient conditions, offering a promising technology for treating industrial effluents containing nitroaromatic pollutants. rsc.org

Structure Activity Relationship Sar and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. scienceforecastoa.comajrconline.org For N-Isopropyl-2-methyl-6-nitroaniline, a dinitroaniline herbicide, QSAR modeling is a critical tool for predicting its herbicidal activity and environmental fate. The development of a robust QSAR model for this compound requires careful consideration of the selection of molecular descriptors that accurately capture the structural features responsible for its biological action.

The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation, which in turn inhibits root and shoot development in susceptible plants. mst.dkmst.dkd-nb.info This mechanism involves the binding of the herbicide to tubulin, preventing its polymerization into microtubules. researchgate.net Therefore, a successful QSAR model for this compound must incorporate descriptors that relate to its ability to interact with this biological target.

Key molecular descriptors that are consistently important in QSAR studies of nitroaromatic and dinitroaniline compounds include those related to hydrophobicity, electronic properties, and steric factors. nih.govnih.govnih.gov

Hydrophobicity and Lipophilicity: The octanol-water partition coefficient (log K_ow_) is a crucial descriptor for predicting the environmental fate and bioaccumulation potential of dinitroaniline herbicides. mst.dk It has been shown to correlate well with soil sorption (K_oc_), a key factor in the bioavailability of these soil-applied herbicides. mst.dk The lipophilicity of the molecule, often represented by descriptors like MLogP, AlogP, and XLogP, influences its transport to the target site within the plant. researchgate.net

Electronic Descriptors: The electronic nature of the molecule, particularly the presence of electron-withdrawing nitro groups, is fundamental to its activity. Quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (E_HOMO_) and the Lowest Unoccupied Molecular Orbital (E_LUMO_) are important for characterizing the electron-accepting and donating capabilities of the molecule. lew.ro The distribution of charges and the dipole moment also play a role in the interaction with the biological target. Studies on nitroaromatics have indicated that the mechanism of interaction often involves electron transfer to the LUMO energy levels of the compounds. lew.ro

Steric and Topological Descriptors: The size and shape of the molecule, as well as the substituents on the aniline (B41778) ring, significantly impact its binding affinity to tubulin. The presence and nature of the alkyl group on the amino nitrogen (in this case, an isopropyl group) and the methyl group at the ortho position influence the compound's activity. ornl.gov Molecular weight, molecular volume, and various topological indices are used to quantify these steric effects.

The development of a predictive QSAR model for this compound would involve the following steps:

Compilation of a dataset of structurally related dinitroaniline compounds with experimentally determined herbicidal activities.

Calculation of a wide range of molecular descriptors for each compound in the dataset.

Selection of the most relevant descriptors using statistical methods to build a regression model.

Validation of the model to ensure its predictive power for new, untested compounds.

The following tables provide examples of the types of data that would be considered in a QSAR study for this compound.

Table 1: Key Molecular Descriptor Types for QSAR of Dinitroanilines

| Descriptor Class | Specific Examples | Relevance to Activity |

| Hydrophobicity | log K_ow, MLogP, XLogP | Transport, bioavailability, and soil sorption mst.dkmst.dkresearchgate.net |

| Electronic | E_HOMO_, E_LUMO_, Dipole Moment, Atomic Charges | Interaction with the biological target, electron transfer lew.ro |

| Steric/Topological | Molecular Weight, Molar Volume, Connectivity Indices | Binding affinity to tubulin, steric hindrance ornl.gov |

Table 2: Example Toxicity Data for Structurally Related Nitroanilines

This table presents toxicity data for several nitroaniline compounds, illustrating the range of biological activities within this chemical class. The endpoint shown is -log LC50, a measure of toxicity to the fathead minnow (Pimephales promelas), which is a common ecotoxicological endpoint. lew.ro

| Compound | -log LC50 (mol/L) lew.ro |

| 2-Nitroaniline (B44862) | 3.70 |

| 2-Methyl-3-nitroaniline | 3.48 |

| 2-Methyl-4-nitroaniline | 3.24 |

| 2-Methyl-5-nitroaniline | 3.35 |

| 2-Methyl-6-nitroaniline (B18888) | 3.80 |

| 4-Methyl-3-nitroaniline | 3.77 |

| 2,4-Dinitroaniline | 4.07 |

| 2-Methyl-4,6-dinitroaniline | 4.18 |

| 3-Methyl-2,6-dinitroaniline | 4.21 |

| 4-Methyl-3,5-dinitroaniline | 4.46 |

Q & A

Q. Table 1: Reaction Condition Optimization

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–120 | 100 | 72 |

| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | 68 |

| Solvent | Toluene, DMF, THF | Toluene | 75 |

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the nitro group deshields adjacent protons (δ 8.1–8.3 ppm), while the isopropyl group shows a doublet for CH(CH₃)₂ (δ 1.2–1.5 ppm) .

- FTIR : Confirm functional groups via NO₂ asymmetric stretch (~1520 cm⁻¹) and N-H bend (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₄N₄O₂, [M+H]⁺ = 212.1034) .

Q. Table 2: Predicted NMR Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.5–8.3 | 115–135 |

| NO₂ | - | 148–152 |

| NH (isopropyl) | 3.1–3.5 (br) | - |

| CH(CH₃)₂ | 1.2–1.5 | 22–25 |

Advanced: How can computational modeling elucidate structure-property relationships for this compound?

Methodological Answer:

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Predict electronic properties (HOMO-LUMO gap, dipole moment) influencing reactivity.

- Simulate vibrational spectra for comparison with experimental FTIR data.

- Model intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Q. Table 3: DFT-Derived Electronic Parameters

| Parameter | Value (eV) | Relevance |

|---|---|---|

| HOMO-LUMO Gap | 4.2 | Reactivity |

| Dipole Moment | 5.8 Debye | Solubility |

| Partial Charges (N) | -0.45 | Electrophilic sites |

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Address discrepancies through:

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >98% purity threshold .

- Steric effects : Analyze substituent positioning (e.g., isopropyl vs. methyl groups) via X-ray crystallography (SHELXL refinement) .

- Dose-response consistency : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).

Q. Table 4: Common Contradictions & Solutions

| Issue | Source of Error | Resolution Method |

|---|---|---|

| Variable IC₅₀ values | Impurity interference | HPLC purification |

| Inconsistent solubility | Polymorphism | X-ray diffraction |

| Conflicting toxicity | Assay pH variance | Buffer standardization |

Advanced: What strategies are recommended for crystallographic analysis of this compound?

Methodological Answer:

For single-crystal X-ray diffraction:

Q. Table 5: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a=8.2, b=10.5, c=12.3 |

| R-factor | <0.05 |

Basic: How can researchers assess the thermal stability of this compound?

Methodological Answer:

- TGA/DSC : Measure decomposition onset temperature (expected >200°C due to nitro group stability) .

- Kinetic analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ).

Advanced: What experimental designs are suitable for studying nitro-group reactivity in this compound?

Methodological Answer:

- Electrochemical studies : Cyclic voltammetry to assess redox behavior (e.g., nitro → amine reduction).

- Photostability assays : Expose to UV light (254 nm) and monitor degradation via HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.